molecular formula C18H24N2O3 B2446650 N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide CAS No. 954680-08-1

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2446650
CAS No.: 954680-08-1
M. Wt: 316.401
InChI Key: HTOVZTZRTQTHBW-UHFFFAOYSA-N
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Description

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved by reacting 4-methoxyphenylacetic acid with an appropriate amine under acidic conditions to form the intermediate pyrrolidinone.

    Introduction of the Cyclopentanecarboxamide Group: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-methoxyphenyl)-5-oxopyrrolidine-3-methylcarboxamide

Uniqueness

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide is unique due to the presence of both the cyclopentanecarboxamide and pyrrolidinone moieties, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-16-8-6-15(7-9-16)20-12-13(10-17(20)21)11-19-18(22)14-4-2-3-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOVZTZRTQTHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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